![molecular formula C6H14ClN B2489759 2-Methylpent-4-en-2-amine hydrochloride CAS No. 10354-69-5](/img/structure/B2489759.png)
2-Methylpent-4-en-2-amine hydrochloride
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Overview
Description
Synthesis Analysis
Research on perfluoroolefins, like perfluoro-4-methylpentene-2, reacting with secondary amines to produce terminal enamines and amides offers insights into potential synthesis pathways for related compounds (Tsukamoto & Ishikawa, 1972). These reactions highlight the importance of the amine's role in forming complex structures, suggesting possible synthesis methods for 2-Methylpent-4-en-2-amine hydrochloride through similar amine-olefin interactions.
Molecular Structure Analysis
Theoretical analyses, such as those conducted on (E)-2-((4-hydroxy-2-methylphenylimino)methyl)-3-methoxyphenol, provide a framework for understanding the molecular structure of related compounds. These studies employ methods like density functional theory to characterize molecular structures and predict behaviors, which can be applied to analyze 2-Methylpent-4-en-2-amine hydrochloride (Demircioğlu et al., 2015).
Chemical Reactions and Properties
Interactions between perfluoro-2-methylpent-2-ene and amines leading to the formation of ketenimines, enamines, and dicyano-enamines demonstrate the reactive versatility of such compounds (Flowers et al., 1974). This suggests that 2-Methylpent-4-en-2-amine hydrochloride may also participate in a variety of chemical reactions, forming structurally diverse products.
Physical Properties Analysis
Although specific studies on the physical properties of 2-Methylpent-4-en-2-amine hydrochloride are not found, general principles from organic chemistry imply that its properties such as boiling point, melting point, and solubility would be influenced by its molecular structure, particularly the presence of the amine group and hydrochloride salt form.
Chemical Properties Analysis
The chemical properties of a compound like 2-Methylpent-4-en-2-amine hydrochloride can be inferred from reactions of similar molecules. For example, the aminomethylation reactions involving olefins and secondary amines indicate how such compounds might behave in synthetic contexts, suggesting reactivity towards electrophiles and potential for nucleophilic addition reactions (Mavrov & Simirskaya, 2001).
Scientific Research Applications
Chemical Reactions and Compound Formation
- Fused Pyridines and Enamines Synthesis: Perfluoro-2-methylpent-2-ene reacts with aromatic amines to yield 4-arylaminoquinolines and other derivatives. This reaction also leads to the formation of ketenimines and enamines under specific conditions (Flowers et al., 1974).
- Cyclization Reactions: Compounds like 1-, 2-, and 3-methylpent-4-enylamine can cyclize to form cis- and trans-dimethylpyrrolidines, demonstrating notable regio and stereoselectivity effects (Ambuehl et al., 1978).
Interaction with Other Chemicals
- Aminomethylation: The aminomethylation of (Z)-1-hydroxy-3-methylpent-2-en-4-yne with paraformaldehyde and secondary amines leads to the formation of α-(1,3-bis-N,N-dialkylaminoprop-2-yl)-β-methylfurans (Mavrov & Simirskaya, 2001).
- Nitrogen-Containing Heterocycles Synthesis: Reactions of perfluoro-2-methylpent-2-ene with nitrogen nucleophiles like urea and guanidine hydrochloride yield partially fluorinated pyrimidine and triazine derivatives (Chi et al., 2000).
Catalysis and Synthesis
- Catalytic Behavior in Organic Synthesis: The catalytic properties of zirconia, ceria-zirconia, and ceria-lanthana in the conversion of 4-methylpentan-2-ol to 4-methylpent-1-ene, used in the manufacture of polymers, were investigated (Cutrufello et al., 2002).
- C-H Bond Oxidation: Nonheme oxoiron(IV) complexes were found to oxidize the C-H bonds of cyclohexane at room temperature, offering insights into the mechanism of mononuclear nonheme iron enzymes (Kaizer et al., 2004).
Analytical Chemistry
- Gas Chromatography for Amine Salts: A method was developed for the direct determination of alkyl amine hydrochlorides in aqueous solution using gas chromatography (Umbreit et al., 1969).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The safety information includes several precautionary statements, such as avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
2-methylpent-4-en-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-4-5-6(2,3)7;/h4H,1,5,7H2,2-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBXWNHRFZAVAQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC=C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpent-4-en-2-amine hydrochloride |
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